molecular formula C16H18FN5O3 B2632852 1-(2-Fluorophenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea CAS No. 1795190-76-9

1-(2-Fluorophenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea

Cat. No.: B2632852
CAS No.: 1795190-76-9
M. Wt: 347.35
InChI Key: KKXGVRDKLBMZOD-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea linkage connecting a fluorophenyl group and a methoxy-morpholinopyrimidinyl moiety, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-methoxy-4-chloropyrimidine and morpholine under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where 2-fluoroaniline reacts with the pyrimidine intermediate.

    Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate derivative under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific pathways involved in diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 1-(2-fluorophenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, influencing biological processes.

Comparison with Similar Compounds

    1-(2-Fluorophenyl)-3-(4-morpholinopyrimidin-5-yl)urea: Lacks the methoxy group, which may affect its reactivity and biological activity.

    1-(2-Chlorophenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea: Substitution of fluorine with chlorine can alter the compound’s properties.

    1-(2-Fluorophenyl)-3-(2-methoxy-4-piperidinopyrimidin-5-yl)urea: Replacement of morpholine with piperidine changes the compound’s chemical behavior.

Uniqueness: 1-(2-Fluorophenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea is unique due to the presence of both the fluorophenyl and methoxy-morpholinopyrimidinyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications and potential advantages over similar compounds in terms of reactivity and activity.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(2-methoxy-4-morpholin-4-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O3/c1-24-16-18-10-13(14(21-16)22-6-8-25-9-7-22)20-15(23)19-12-5-3-2-4-11(12)17/h2-5,10H,6-9H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXGVRDKLBMZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N2CCOCC2)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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